

Ethyl 2-iodooxazole-4-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-iodooxazole-4-carboxylate

Cat. No.: B1394224

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Ethyl 2-iodooxazole-4-carboxylate**, a key heterocyclic building block. It covers its chemical properties, synthesis, reactivity, and applications, with a focus on its role in synthetic and medicinal chemistry.

Nomenclature and Chemical Identity

The compound is systematically named ethyl 2-iodo-1,3-oxazole-4-carboxylate. It is commonly referred to as **Ethyl 2-iodooxazole-4-carboxylate**.

Identifier	Value
IUPAC Name	ethyl 2-iodo-1,3-oxazole-4-carboxylate[1]
CAS Number	1107663-03-5[1][2]
Molecular Formula	C ₆ H ₆ INO ₃ [1][2]
Molecular Weight	267.02 g/mol [1][2]
Canonical SMILES	CCOC(=O)C1=COC(=N1)I
InChI Key	FDOAKABVLSONJA-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

This section summarizes the known physical properties and predicted spectroscopic characteristics of the title compound.

Table 2.1: Physical Properties

Property	Value	Source
Melting Point	113-116°C	[3]
Appearance	White to off-white solid	Assumed
Storage Conditions	2-8°C, under inert atmosphere, protected from light[4]	

Table 2.2: Predicted Spectroscopic Data

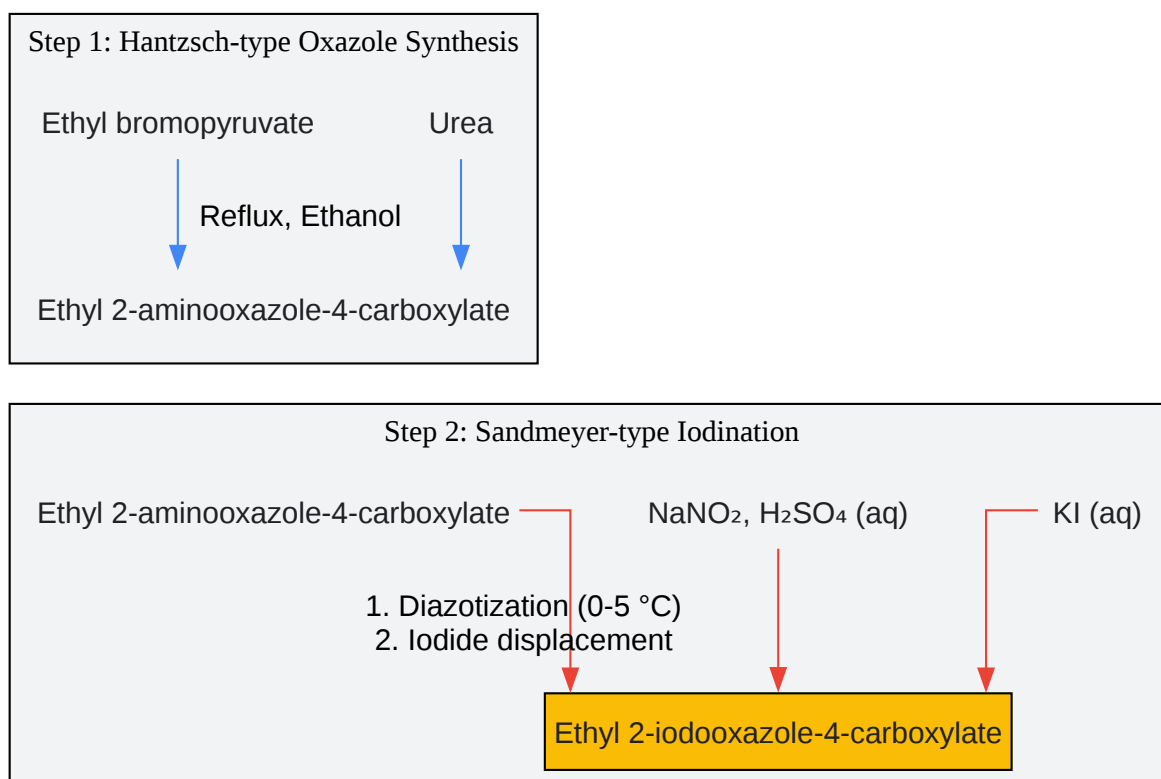
Direct experimental spectra for **Ethyl 2-iodooxazole-4-carboxylate** are not readily available in the cited literature. The following data are predicted based on the analysis of its structural fragments and comparison with analogous compounds.[5][6][7]

Technique	Predicted Characteristics
¹ H NMR	δ ~ 8.3-8.5 ppm (s, 1H, oxazole C5-H) δ ~ 4.3-4.5 ppm (q, J ≈ 7.1 Hz, 2H, -OCH ₂ CH ₃) δ ~ 1.3-1.5 ppm (t, J ≈ 7.1 Hz, 3H, -OCH ₂ CH ₃)
¹³ C NMR	δ ~ 160-162 ppm (C=O, ester) δ ~ 145-148 ppm (C4-oxazole) δ ~ 140-143 ppm (C5-oxazole) δ ~ 85-90 ppm (C2-I, oxazole) δ ~ 61-63 ppm (-OCH ₂ CH ₃) δ ~ 14-15 ppm (-OCH ₂ CH ₃)
FT-IR (cm ⁻¹)	~ 3150 (C-H stretch, aromatic) ~ 2980 (C-H stretch, aliphatic) ~ 1720-1740 (C=O stretch, ester) ~ 1580-1600 (C=N stretch, oxazole) ~ 1100-1300 (C-O stretch)
Mass Spec (EI)	m/z 267 [M] ⁺ m/z 222 [M-OEt] ⁺ m/z 194 [M-COOEt] ⁺ m/z 140 [M-I] ⁺

Experimental Protocols

Detailed experimental procedures for the synthesis of **Ethyl 2-iodooxazole-4-carboxylate** and its subsequent use in cross-coupling reactions are provided below.

A direct, published protocol for the synthesis of this specific molecule is not readily available. Therefore, a plausible two-step synthetic route is proposed, starting from the analogous 2-aminooxazole precursor, based on well-established heterocyclic chemistry transformations.[8]



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Caption: Proposed two-step synthesis of **Ethyl 2-iodooxazole-4-carboxylate**.

Protocol for Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate (This protocol is adapted from analogous syntheses of 2-aminothiazoles).[9][10]

- To a round-bottom flask equipped with a reflux condenser, add urea (1.0 eq) and absolute ethanol.
- Stir the mixture until the urea is partially dissolved.
- Add ethyl bromopyruvate (1.05 eq) dropwise to the mixture at room temperature.
- Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
- Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.
- The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield Ethyl 2-aminooxazole-4-carboxylate.

Protocol for Step 2: Synthesis of **Ethyl 2-iodooxazole-4-carboxylate** via Diazotization-Iodination (This protocol is a standard procedure for converting an amino-heterocycle to an iodo-heterocycle).

- In a flask cooled to 0-5°C in an ice-salt bath, slowly add Ethyl 2-aminooxazole-4-carboxylate (1.0 eq) to a pre-cooled solution of concentrated sulfuric acid and water.
- Prepare a solution of sodium nitrite (NaNO_2) (1.1 eq) in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 5°C. Stir for 30-45 minutes to form the diazonium salt.
- In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution should be observed.
- Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
- Extract the product with ethyl acetate or dichloromethane (3x).

- Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield **Ethyl 2-iodooxazole-4-carboxylate**.

Ethyl 2-iodooxazole-4-carboxylate is an excellent substrate for creating carbon-carbon bonds. The C2-iodo group readily participates in various palladium-catalyzed cross-coupling reactions.^{[11][12][13]}

Representative Protocol:

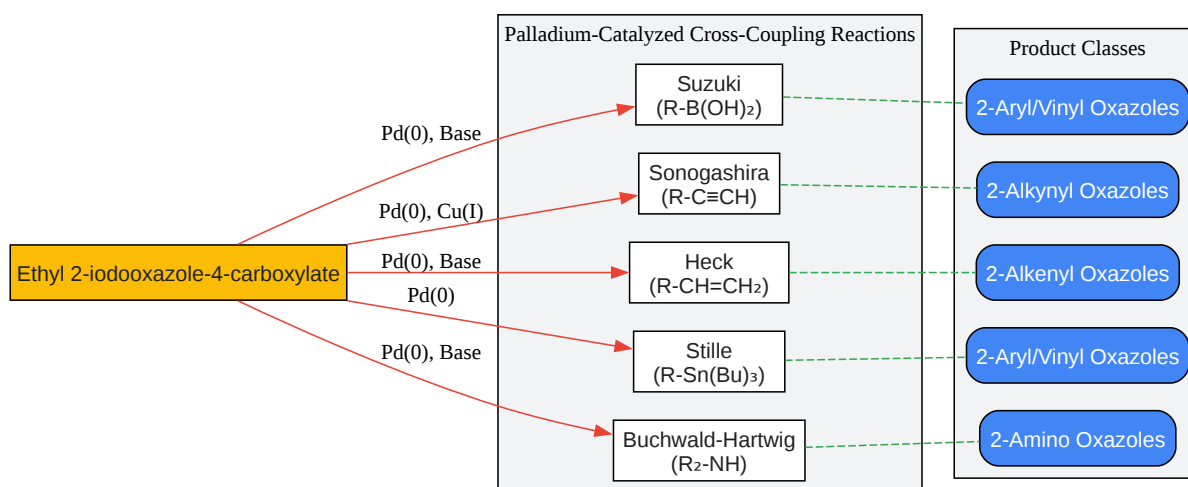
- To an oven-dried Schlenk flask, add **Ethyl 2-iodooxazole-4-carboxylate** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base such as potassium carbonate (K_2CO_3) (2.0 eq).
- Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
- Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.
- After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purify the residue by column chromatography to yield the 2-aryl-oxazole-4-carboxylate product.

Reactivity, Applications, and Logical Relationships

The primary utility of **Ethyl 2-iodooxazole-4-carboxylate** stems from the reactivity of the carbon-iodine bond at the C2 position of the oxazole ring. This makes it a versatile precursor

for introducing the oxazole moiety into more complex molecular architectures, a valuable strategy in drug discovery.[3] The oxazole core is found in various bioactive compounds, including antifungal, anti-inflammatory, and anticancer agents.[3]

The diagram below illustrates the central role of this compound as a building block in major cross-coupling reactions.



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Caption: Versatility of **Ethyl 2-iodooxazole-4-carboxylate** in cross-coupling reactions.

Conclusion

Ethyl 2-iodooxazole-4-carboxylate is a high-value synthetic intermediate. Its well-defined structure and the predictable reactivity of its C-I bond make it an essential tool for chemists in academia and industry. The ability to readily engage in a variety of palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex, oxazole-containing

molecules, accelerating the discovery and development of new pharmaceuticals and agrochemicals.

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- To cite this document: BenchChem. [Ethyl 2-iodooxazole-4-carboxylate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394224#ethyl-2-iodooxazole-4-carboxylate-iupac-name]

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